Synthesis of Tricyclohexyltin Chloride via Grignard Reaction: A Technical Guide
Synthesis of Tricyclohexyltin Chloride via Grignard Reaction: A Technical Guide
An in-depth technical guide on the synthesis of tricyclohexyltin chloride via the Grignard reaction is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Tricyclohexyltin chloride, (C₆H₁₁)₃SnCl, is a crucial organotin compound, primarily serving as a key intermediate in the synthesis of the acaricide Cyhexatin (tricyclohexyltin hydroxide). The most common and effective method for its preparation is through the Grignard reaction. This process involves the reaction of a cyclohexylmagnesium halide Grignard reagent with tin(IV) chloride (SnCl₄). The careful control of reaction conditions is paramount to maximize the yield of the desired tricyclohexyltin chloride and minimize the formation of byproducts such as tetracyclohexyltin.
Organotin compounds were first discovered in 1849, and the field expanded significantly with the advent of Grignard reagents, which are highly effective for creating tin-carbon bonds.[1] The general approach involves reacting a Grignard reagent with a tin halide.[2][3]
Reaction and Mechanism
The synthesis of tricyclohexyltin chloride is achieved by reacting cyclohexylmagnesium chloride with tin(IV) chloride. The stoichiometry of the reaction is crucial for favoring the formation of the tri-substituted product.
Overall Reaction: 3 C₆H₁₁MgCl + SnCl₄ → (C₆H₁₁)₃SnCl + 3 MgCl₂
The Grignard reagent, cyclohexylmagnesium chloride, is typically prepared in an ether solvent like tetrahydrofuran (B95107) (THF) by reacting magnesium turnings with cyclohexyl chloride.[4][5] This reagent is then reacted with tin(IV) chloride.[6] A significant challenge in this synthesis is preventing the reaction from proceeding to the fully substituted tetracyclohexyltin.[4]
(C₆H₁₁)₃SnCl + C₆H₁₁MgCl → (C₆H₁₁)₄Sn + MgCl₂
To achieve high yields of tricyclohexyltin chloride, specific process controls are implemented, such as maintaining an excess of tin tetrachloride in the reaction mixture initially and carefully controlling the addition rates of the reactants.[2][4]
Experimental Protocols
The following experimental protocols are based on patented industrial processes that report high yields.
Protocol 1: Controlled Simultaneous Addition
This method emphasizes the controlled addition of both the Grignard reagent and a portion of the tin tetrachloride to a reaction vessel already containing an initial charge of tin tetrachloride. This maintains a molar ratio that favors the formation of the tricyclohexyl product.[4]
1. Preparation of Cyclohexylmagnesium Chloride Grignard Reagent:
-
Charge a nitrogen-purged reaction vessel with 125.7 parts of magnesium turnings.
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Add 155 parts of tetrahydrofuran (THF).
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Add an initiation mixture of 9.1 parts of cyclohexyl bromide and 8 parts of cyclohexyl chloride.
-
Slowly add a mixture of 599 parts of cyclohexyl chloride and 1134 parts of THF with agitation.
-
Cool the reaction mixture to room temperature upon completion.
2. Preparation of Tin Tetrachloride Solution:
-
Prepare a solution containing 390 parts of tin tetrachloride and 282 parts of xylene.
3. Grignard Reaction:
-
Charge a separate reaction vessel with 168 parts (25% of the total) of the tin tetrachloride-in-xylene solution and 645 parts of xylene.
-
Simultaneously add the prepared cyclohexylmagnesium chloride Grignard reagent and the remaining 75% of the tin tetrachloride solution to the reaction vessel over approximately two hours.
-
Control the addition rates to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.
-
Maintain the reaction temperature between 30°C and 40°C, using cooling if necessary.
4. Work-up and Purification:
-
After the addition is complete, continue to agitate the mixture.
-
The subsequent steps involve hydrolysis, solvent removal, and purification by recrystallization.[4] A yield of 76-86% can be achieved with this method.[2]
Protocol 2: Grignard Addition to Tin Tetrachloride
This protocol involves the addition of the Grignard reagent to the full amount of tin tetrachloride.[4]
1. Preparation of Grignard Reagent:
-
Prepare the cyclohexylmagnesium chloride Grignard reagent in THF as described in Protocol 1 (using 643 parts of the Grignard in 1387 parts of THF).
2. Grignard Reaction:
-
Charge a reaction vessel with 390 parts of tin tetrachloride and 600 parts of xylene.
-
Add the Grignard reagent solution to the tin tetrachloride solution.
-
If the reaction mass thickens after approximately 25% of the Grignard has been added, add an additional 645 parts of xylene.
-
Continue adding the remainder of the Grignard reagent, allowing the temperature to rise to reflux.
-
Once the addition is complete, maintain the mixture at reflux for 3 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 30°C.
-
Hydrolyze the mixture by adding 486 parts of water.
-
Decant the upper oily layer.
-
Distill off the solvent at a pot temperature of 145°C, followed by vacuum distillation to the same final pot temperature.
-
Pour the residue into 1794 parts of isopropanol.
-
Heat the mixture to reflux for 30 minutes, filter, and then cool to 15°C to precipitate the product.
-
Filter the precipitate, wash with isopropanol, and oven dry. This process yields approximately 462 parts (76% yield) of tricyclohexyltin chloride.[4]
Data Presentation
Table 1: Reagents and Solvents
| Compound | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| Magnesium | Mg | 24.31 | Reagent |
| Cyclohexyl Chloride | C₆H₁₁Cl | 118.60 | Reagent |
| Tin(IV) Chloride | SnCl₄ | 260.50 | Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Xylene | C₈H₁₀ | 106.16 | Solvent |
| Isopropanol | C₃H₈O | 60.10 | Recrystallization Solvent |
Table 2: Summary of Reaction Conditions and Yields
| Parameter | Protocol 1 | Protocol 2 |
|---|---|---|
| Grignard Reagent | ||
| Magnesium (parts) | 125.7 | ~125.7 |
| Cyclohexyl Chloride (parts) | 607 | ~607 |
| THF (parts) | 1289 | 1387 |
| Tin Tetrachloride | ||
| SnCl₄ (parts) | 390 | 390 |
| Xylene (parts) | 282 | 600 (+645) |
| Reaction | ||
| Addition Method | Simultaneous addition of Grignard and 75% of SnCl₄ solution | Addition of Grignard to SnCl₄ |
| Temperature (°C) | 30 - 40 | Rises to reflux (~80+) |
| Time | ~2 hours addition | Addition + 3 hours reflux |
| Molar Ratio (Grignard:SnCl₄) | Maintained at ~3:1 during addition | Varies during addition |
| Yield | 76-86% | 76% |
Visualizations
Synthesis Workflow
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. Tricyclohexyltin Chloride | Organotin Reagent | CAS 3091-32-5 [benchchem.com]
- 3. Organotin [chemeurope.com]
- 4. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 5. Cyclohexylmagnesium chloride | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
